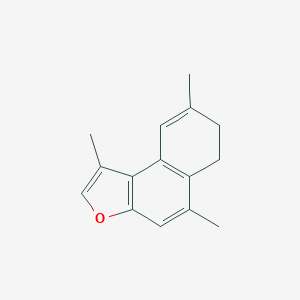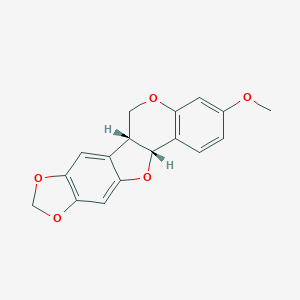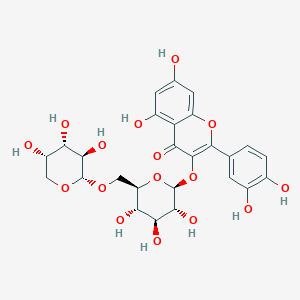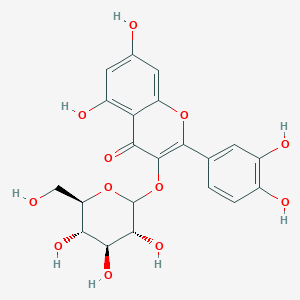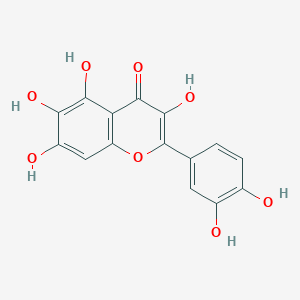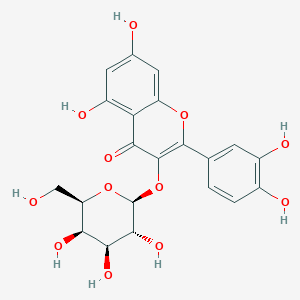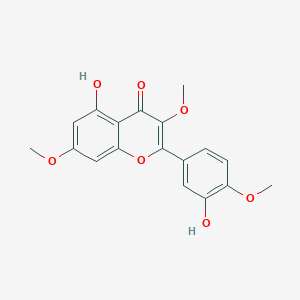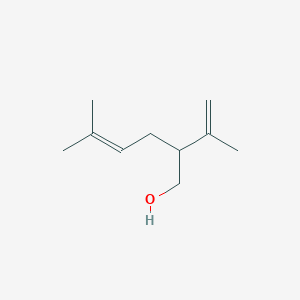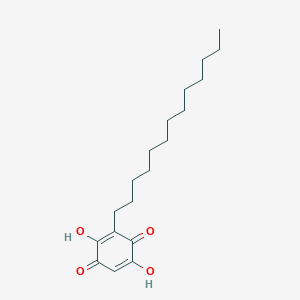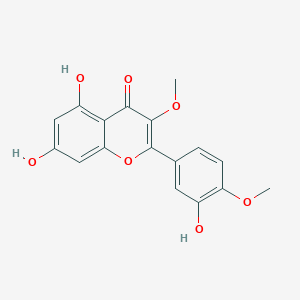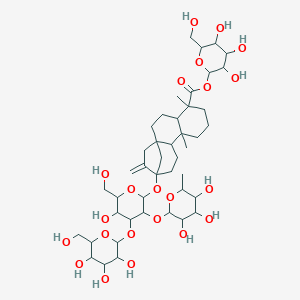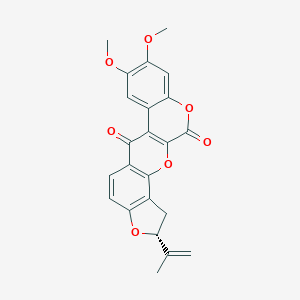
Rotenonone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rotenone is a naturally occurring compound that has been used for centuries as a pesticide and fish poison. It is derived from the roots of several plants, including Derris, Lonchocarpus, and Tephrosia. Rotenone has been widely used in scientific research as a tool to study mitochondrial function, neurodegenerative diseases, and cancer.
Applications De Recherche Scientifique
Neuroprotective Potential : Rotenone has been used to study neuroprotective properties of certain substances. For instance, a study found that chlorogenic acid-rich Solanum melongena extracts protected against rotenone-induced neurotoxicity in PC-12 cells (Youn et al., 2019).
Environmental Impact Assessment : Research has investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015).
Marine Biodiversity Research : Rotenone has been used as a tool for sampling reef and shore fishes for marine research, playing a crucial role in assessing fish faunas in coral reefs and other tropical shoreline habitats (Robertson & Smith-Vaniz, 2008).
Study of Cellular Mechanisms : It has been a key substance in understanding the mechanisms of rotenone-induced neuronal cell death. For example, PDGF-BB was found to protect mitochondria from rotenone in T98G cells, indicating potential therapeutic strategies in rotenone-induced oxidative damage in astrocytes (Cabezas et al., 2015).
Investigation of Parkinson's Disease : Several studies have used rotenone to model Parkinson's disease in animal experiments, exploring its role in the degeneration of dopaminergic neurons and induction of parkinsonian symptoms (Alam & Schmidt, 2002; Radad et al., 2019).
Exploration of Toxicological Effects : Rotenone's role in inhibiting microtubule assembly and mammalian cell proliferation has been studied, providing insights into its effects at the cellular level (Srivastava & Panda, 2007).
Role in Autophagy and Lysosomal Functions : Research has explored rotenone's effect on autophagy flux and lysosomal functions, particularly in the context of Parkinson's disease (Wu et al., 2015).
Propriétés
Numéro CAS |
4439-62-7 |
|---|---|
Nom du produit |
Rotenonone |
Formule moléculaire |
C23H18O7 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(6R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione |
InChI |
InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3/t15-/m1/s1 |
Clé InChI |
CWZIPBGXMLRVIC-OAHLLOKOSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Synonymes |
NSC 219968; (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



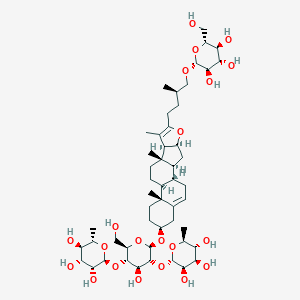
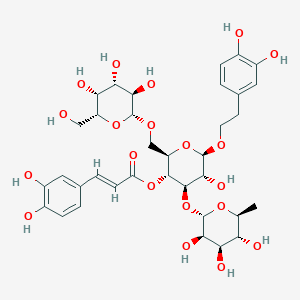
![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)
